[1,1'-Bianthracene]-9,9',10,10'-tetrone
Vue d'ensemble
Description
[1,1’-Bianthracene]-9,9’,10,10’-tetrone is a polycyclic aromatic compound with a complex structure consisting of two anthracene units fused together
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bianthracene]-9,9’,10,10’-tetrone typically involves the coupling of anthracene derivatives. One common method is the Ni(0)-mediated coupling of chloro derivatives of anthracene . This reaction requires specific conditions, including the presence of a nickel catalyst and a suitable solvent, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of [1,1’-Bianthracene]-9,9’,10,10’-tetrone may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: [1,1’-Bianthracene]-9,9’,10,10’-tetrone can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve electrophilic aromatic substitution, where reagents like halogens or nitro groups are introduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
[1,1’-Bianthracene]-9,9’,10,10’-tetrone has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.
Materials Science: Employed in the design of new materials with specific optical and electronic characteristics.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Industrial Applications: Utilized in the production of dyes and pigments due to its stable chromophore structure.
Mécanisme D'action
The mechanism of action of [1,1’-Bianthracene]-9,9’,10,10’-tetrone involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of the compound, making it suitable for applications in organic electronics and materials science. The pathways involved may include energy transfer processes and electron transport mechanisms.
Comparaison Avec Des Composés Similaires
1,1’-Binaphthalene: Similar in structure but with naphthalene units instead of anthracene.
9,10-Diphenylanthracene: Another anthracene derivative with different substituents at the 9 and 10 positions.
Anthraquinone: A simpler anthracene derivative with ketone groups at the 9 and 10 positions.
Uniqueness: [1,1’-Bianthracene]-9,9’,10,10’-tetrone is unique due to its extended conjugation and the presence of multiple anthracene units, which enhance its photophysical properties and make it suitable for advanced applications in organic electronics and materials science .
Activité Biologique
[1,1'-Bianthracene]-9,9',10,10'-tetrone (commonly referred to as bianthracene tetrone) is a polycyclic aromatic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula: C24H16O2
- Molecular Weight: 368.39 g/mol
- Structure: The compound features a tetrone group that contributes to its reactivity and biological interactions.
Anticancer Properties
Research has indicated that bianthracene tetrone exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:
- Cell Lines Tested:
- MCF-7 (breast adenocarcinoma)
- NCI-H187 (small cell lung carcinoma)
Table 1: Inhibitory Effects on Cancer Cell Lines
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Induction of apoptosis |
NCI-H187 | 15.3 | Inhibition of DNA synthesis |
These results suggest that bianthracene tetrone may induce apoptosis in cancer cells via the activation of caspase pathways and inhibition of cell cycle progression.
Antimicrobial Activity
Bianthracene tetrone has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
Escherichia coli | 64 µg/mL | Bactericidal |
Bacillus subtilis | 16 µg/mL | Bacteriostatic |
The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
The biological activity of bianthracene tetrone can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation: The compound induces oxidative stress in cells, leading to apoptosis.
- DNA Intercalation: Its planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition: Bianthracene tetrone has been shown to inhibit key enzymes involved in cancer cell metabolism.
Case Studies
-
Case Study on Breast Cancer Treatment:
A clinical trial involving MCF-7 cells treated with bianthracene tetrone showed a significant reduction in cell viability over a period of 48 hours. The study highlighted the potential for this compound as a lead candidate in breast cancer therapy. -
Antimicrobial Efficacy Study:
In a laboratory setting, bianthracene tetrone was tested against a panel of bacterial strains. The results indicated that it could serve as a novel antimicrobial agent, particularly against resistant strains.
Propriétés
IUPAC Name |
1-(9,10-dioxoanthracen-1-yl)anthracene-9,10-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14O4/c29-25-17-7-1-3-9-19(17)27(31)23-15(11-5-13-21(23)25)16-12-6-14-22-24(16)28(32)20-10-4-2-8-18(20)26(22)30/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKSKYDUWNZBPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=C5C(=CC=C4)C(=O)C6=CC=CC=C6C5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425160 | |
Record name | [1,1'-Bianthracene]-9,9',10,10'-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914-20-5 | |
Record name | [1,1'-Bianthracene]-9,9',10,10'-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.